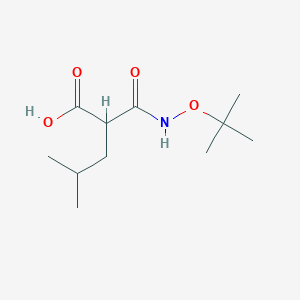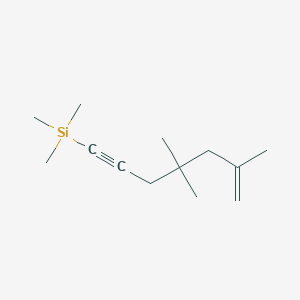
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is a chemical compound known for its unique structure and versatile applications. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its use in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane typically involves the reaction of 4,4,6-trimethylhept-6-en-1-yne with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, which have applications in materials science, pharmaceuticals, and other fields.
科学的研究の応用
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its stability and versatility.
作用機序
The mechanism by which Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical and industrial processes. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
類似化合物との比較
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
Trimethylsilylchloride: Commonly used in organic synthesis for introducing the trimethylsilyl group.
Trimethylsilylcyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
特性
CAS番号 |
651300-33-3 |
|---|---|
分子式 |
C13H24Si |
分子量 |
208.41 g/mol |
IUPAC名 |
trimethyl(4,4,6-trimethylhept-6-en-1-ynyl)silane |
InChI |
InChI=1S/C13H24Si/c1-12(2)11-13(3,4)9-8-10-14(5,6)7/h1,9,11H2,2-7H3 |
InChIキー |
FLWUHBMHVLOPRW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(C)(C)CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


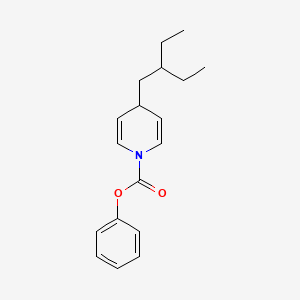
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
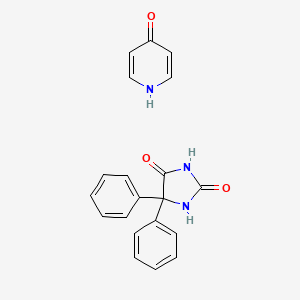
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
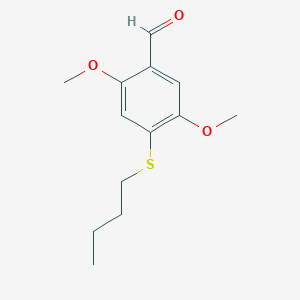
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
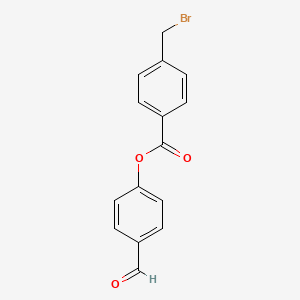

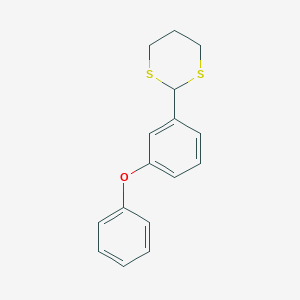
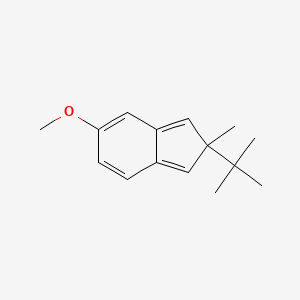
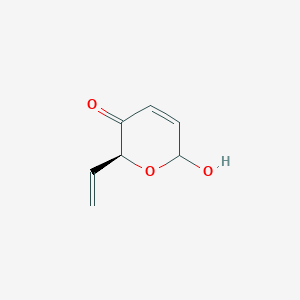
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
